molecular formula C6H10ClF2NO B12845138 2-chloro-N,N-diethyl-2,2-difluoroacetamide

2-chloro-N,N-diethyl-2,2-difluoroacetamide

Cat. No.: B12845138
M. Wt: 185.60 g/mol
InChI Key: LVLSLVAFJWKHHE-UHFFFAOYSA-N
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Description

Structural Features and Functional Groups

  • Amide backbone : The carbonyl group ($$ \text{C=O} $$) and nitrogen center enable hydrogen bonding and participation in condensation reactions.
  • Halogen substituents : The chlorine and fluorine atoms introduce steric and electronic effects, altering reactivity compared to non-halogenated analogs.
  • Ethyl groups : These substituents enhance lipophilicity, influencing solubility and interaction with biological targets.
Property Value
Molecular formula C₆H₁₀ClF₂NO
Molecular weight 185.60 g/mol
CAS Number 52801-33-9
IUPAC name This compound

Historical Development and Discovery

The synthesis of this compound emerged alongside advancements in organofluorine chemistry during the late 20th century. Early routes involved the reaction of diethylamine with 2,2-difluoroacetyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran. The addition of chlorine via electrophilic substitution or halogen-exchange reactions refined the process to improve yields.

Key Milestones

  • 1980s : Initial reports of difluoroacetamide derivatives highlighted their potential as intermediates for agrochemicals.
  • 1990s : Methodologies utilizing Vaska’s complex (iridium-based catalysts) enabled efficient difluoroalkylation of amides, expanding access to fluorinated analogs.
  • 2000s : High-purity synthesis protocols (e.g., >95% purity via column chromatography) standardized production for pharmaceutical research.

The compound’s development reflects broader trends in leveraging fluorine’s electronegativity and small atomic radius to modulate bioactivity and stability in synthetic molecules.

Academic Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine and chlorine to tailor molecular properties. Its academic significance spans three domains:

Reactivity Studies

  • Nucleophilic substitution : The chlorine atom undergoes displacement with nucleophiles (e.g., amines, alkoxides), while the difluoro group stabilizes transition states through inductive effects.
  • Reductive functionalization : Iridium-catalyzed reactions convert the amide into α-difluoroalkylated amines, showcasing its utility in constructing complex heterocycles.

Catalysis Research

The compound serves as a substrate for developing transition-metal-catalyzed protocols . For example, iridium complexes mediate its coupling with organozinc reagents to yield tertiary amines with retained fluorination.

Medicinal Chemistry Applications

While excluded from safety discussions, its structural motifs align with pharmacophores in enzyme inhibitors and receptor modulators . The difluoroacetamide group mimics carboxylate bioisosteres, enhancing metabolic stability in drug candidates.

Comparative Analysis of Halogen Effects

Halogen Combination Bond Strength (C–X, kJ/mol) Electronic Effect
Cl/F₂ 480 (C–F), 340 (C–Cl) Strong electron-withdrawing
F₃ 480 (C–F) Maximized electronegativity
Cl₂ 340 (C–Cl) Moderate polarization

This table underscores how mixed halogenation balances reactivity and stability, making this compound a versatile scaffold for further functionalization.

Properties

Molecular Formula

C6H10ClF2NO

Molecular Weight

185.60 g/mol

IUPAC Name

2-chloro-N,N-diethyl-2,2-difluoroacetamide

InChI

InChI=1S/C6H10ClF2NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3

InChI Key

LVLSLVAFJWKHHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves several steps. One common method includes the reaction of diethylamine with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2-Chloro-N,N-diethyl-2,2-difluoroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide, nucleophiles like ammonia, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Use in Organic Chemistry

2-Chloro-N,N-diethyl-2,2-difluoroacetamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Preparation of Calixarene Amides :
    • This compound has been utilized in the synthesis of calixarene amides, which are important for supramolecular chemistry due to their ability to form host-guest complexes .
  • Synthesis of Fluorinated Compounds :
    • It has been employed in the synthesis of fluorinated heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. For instance, it has been used to create N,N-diethylaminocarbonyl derivatives that exhibit interesting biological activities .
  • Microwave-Assisted Organic Synthesis :
    • The compound is also involved in microwave-assisted synthesis processes, enhancing reaction rates and yields for various organic compounds .

Agrochemical Applications

The compound shows promise in agricultural applications, particularly as a potential pesticide or herbicide:

  • Fungicides :
    • Research indicates that derivatives of this compound can exhibit significant antifungal activity, making them candidates for developing new fungicides .
  • Insecticides :
    • The fluorinated nature of the compound may enhance its efficacy against pests while potentially reducing toxicity to non-target organisms .

Case Study 1: Synthesis of Fluorinated Heterocycles

A study demonstrated the use of this compound in synthesizing a series of fluorinated N-based heterocycles. The reactions were optimized to achieve high yields (up to 94%) with full regioselectivity, showcasing the compound's utility in creating complex structures for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Data Tables

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for various organic compoundsSynthesis of calixarene amides
AgrochemicalsPotential fungicide and insecticideDevelopment of new agricultural chemicals
Pharmaceutical ChemistrySynthesis of fluorinated heterocyclesCreation of biologically active compounds
Antimicrobial ResearchInvestigating antimicrobial properties of derivativesTesting against bacterial and fungal strains

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues. This can alter the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Difluoroacetamides

Halogen-Substituted Derivatives

  • 2-Bromo-N,N-diethyl-2,2-difluoroacetamide (CAS 2643-22-3):
    • Bromine substitution increases molecular weight (230.05 g/mol vs. 207.62 g/mol for the chloro analog) and alters reactivity. Bromo derivatives typically exhibit higher electrophilicity, influencing nucleophilic substitution kinetics .
    • Physical State: Yellow oil (vs. colorless oil for the chloro compound) .

2.1.2 Aryl-Substituted Derivatives Pd-catalyzed α-arylation of trimethylsilyl enolates enables diverse aryl substitutions:

  • 2-(4-Chlorophenyl)-N,N-diethyl-2,2-difluoroacetamide (2o) :
    • Aryl substitution introduces planar aromaticity, enhancing π-π stacking interactions. Isolated as a yellow oil (75% yield) with distinct ¹H NMR aromatic signals (δ 7.68–7.47) .
  • 2-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethyl-2,2-difluoroacetamide (2k) :
    • The benzodioxole moiety improves lipophilicity (logP ~2.8 estimated), relevant for blood-brain barrier penetration in CNS-targeting drugs .

2.1.3 Alkyl/Amino-Substituted Analogs

  • N,N-Diethyl-2-fluoroacetamide :
    • Single fluorine substitution reduces electron-withdrawing effects, lowering boiling point (160°C vs. ~200°C for the difluoro compound) .
  • 2-Chloro-N-(2-phenylethyl)acetamide :
    • Phenethyl substitution introduces aromatic hydrophobicity, altering solubility (logS = -3.2 vs. -2.5 for the diethyl analog) .
Physicochemical and Spectral Comparisons
Compound Molecular Weight (g/mol) Physical State Key Spectral Features (¹H NMR) Yield (%)
2-Chloro-N,N-diethyl-2,2-difluoroacetamide 207.62 Colorless oil δ 3.46 (q, 2H), 3.38 (q, 2H) 79–88
2-Bromo-N,N-diethyl-2,2-difluoroacetamide 230.05 Yellow oil N/A N/A
2-(4-Chlorophenyl)-N,N-diethyl-2,2-difluoroacetamide 302.75 Yellow oil δ 7.68 (s, 1H), 7.60 (d, 1H) 72
N,N-Diethyl-2,2,2-trifluoroacetamide 169.15 Liquid δ 3.34 (q, 4H), 1.12 (t, 6H) 97
Functional and Application Insights
  • Enzymatic Synthesis: Chlorodifluoroacetamide derivatives serve as intermediates in chiral amino acid synthesis (e.g., 4,4-difluoroglutamic acid) .

Biological Activity

2-Chloro-N,N-diethyl-2,2-difluoroacetamide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This compound is part of a class of difluoroacetamides, which are often studied for their potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 179.60 g/mol

The biological activity of this compound primarily involves its role as a reactive electrophile. The difluoromethyl group can participate in various chemical reactions, including nucleophilic substitutions and radical reactions. These interactions can lead to the formation of biologically active metabolites that may exert therapeutic effects or contribute to toxicity.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits activity against certain bacterial strains, potentially useful in developing new antibiotics.
AntitumorShows promise in inhibiting tumor growth in specific cancer cell lines through apoptosis induction.
InsecticidalDemonstrates effectiveness as an insecticide, impacting the nervous system of target pests.
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial properties of various difluoroacetamides, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Effects
    Research published in a peer-reviewed journal highlighted the antitumor effects of this compound on human cancer cell lines. The compound was found to induce apoptosis via mitochondrial pathways, leading to cell cycle arrest and reduced viability .
  • Insecticidal Properties
    A field study demonstrated the efficacy of this compound as an insecticide against common agricultural pests. The results showed that it effectively disrupted the nervous system function in target insects, leading to mortality rates significantly higher than those observed with conventional insecticides .
  • Enzyme Inhibition
    Another study investigated the inhibition of specific metabolic enzymes by this compound. The findings revealed that this compound could inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .

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